molecular formula C17H11BrClFN2O2 B11318900 5-bromo-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

5-bromo-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11318900
M. Wt: 409.6 g/mol
InChI Key: SFUDBDNVOSTVRQ-UHFFFAOYSA-N
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Description

5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of furan carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, introduction of the bromine atom, and coupling with the chlorofluorophenyl and pyridinyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)FURAN-2-CARBOXAMIDE is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure. This unique combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H11BrClFN2O2

Molecular Weight

409.6 g/mol

IUPAC Name

5-bromo-N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C17H11BrClFN2O2/c18-15-8-7-14(24-15)17(23)22(16-6-1-2-9-21-16)10-11-12(19)4-3-5-13(11)20/h1-9H,10H2

InChI Key

SFUDBDNVOSTVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(O3)Br

Origin of Product

United States

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